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Compound of Interest

Compound Name: 4-(Chloromethyl)-4-methyloctane

Cat. No.: B13652957

Get Quote

Part 1: Executive Summary & Physicochemical
Context[1]
4-(Chloromethyl)-4-methyloctane (CAS 1797350-93-6) is a branched alkyl halide

intermediate often encountered in the synthesis of complex lipophilic surfactants or

functionalized polymers.[1] Its solubility profile is governed strictly by its structural dichotomy: a

highly hydrophobic C10-alkane skeleton (lipophilic domain) versus a localized, moderately

polar carbon-chlorine bond (dipolar domain).[1]

For researchers in drug development and organic synthesis, understanding this molecule's

solubility is critical for:

Reaction Optimization: Selecting the correct medium for nucleophilic substitution (

) or elimination (

) reactions.[1]

Workup Strategy: Designing efficient liquid-liquid extraction protocols.
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Purification: Choosing mobile phases for flash chromatography.

Structural Analysis & Predicted Properties
The molecule consists of an octane backbone with a quaternary carbon at position 4, bearing

both a methyl group and a chloromethyl moiety.[1] This steric bulk at the C4 position influences

solvation kinetics but does not fundamentally alter the thermodynamics driven by the C10

lipophilicity.[1]

Property Value (Estimated) Significance

Molecular Formula
High carbon content indicates

high lipophilicity.[1]

Molecular Weight ~176.73 g/mol
Moderate volatility; amenable

to GC analysis.[1]

LogP (Octanol/Water) ~5.2 - 5.8
Highly hydrophobic; practically

insoluble in water.[1]

Hansen Dispersion (

)

~16.5 MPa Dominant interaction force

(London Dispersion).[1]

Hansen Polarity (

)

~4.0 MPa Low polarity contribution from

C-Cl bond.[1]

Part 2: Solubility Profile in Organic Solvents[1][2]
The following data categorizes solvent compatibility based on "Like Dissolves Like" principles,

specifically matching the solute's Cohesive Energy Density (CED) with the solvent's Hansen

Solubility Parameters (HSP).

Hydrocarbons (Excellent Solubility)
Solvents: n-Hexane, n-Heptane, Cyclohexane, Toluene.[1]

Mechanism: The solute is primarily aliphatic.[1] The London Dispersion forces of the solvent

perfectly match the solute's backbone.[1]
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Application: Ideal for recrystallization (if cooling induces precipitation) or as a non-polar

phase in liquid-liquid extractions.[1]

Chlorinated Solvents (Excellent Solubility)
Solvents: Dichloromethane (DCM), Chloroform (

), 1,2-Dichloroethane.[1]

Mechanism: These solvents possess high dispersion forces and moderate polarity,

stabilizing the chloromethyl group via dipole-dipole interactions without disrupting the

hydrophobic hydration shell.[1]

Application: Preferred solvents for synthesis and NMR analysis (

).[1]

Ethers and Esters (Good to Excellent Solubility)[1]
Solvents: Tetrahydrofuran (THF), Diethyl Ether (

), Ethyl Acetate (EtOAc).[1]

Mechanism: Ethers act as weak Lewis bases.[1] While 4-(Chloromethyl)-4-methyloctane is

not a strong Lewis acid, the polarizability match allows for complete miscibility.[1]

Application: Standard solvents for Grignard formation or lithiation reactions involving this

intermediate.[1]

Polar Protic Solvents (Poor to Insoluble)
Solvents: Water, Methanol, Ethylene Glycol.[1]

Mechanism: The high hydrogen-bonding energy density (

) of these solvents creates a cohesive network that the hydrophobic alkyl chain cannot
penetrate (the "Hydrophobic Effect").[1]

Application: Used as anti-solvents to crash the product out of solution during purification.[1]
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Summary Table: Solvent Compatibility Matrix
Solvent Class

Representative
Solvents

Solubility Rating Primary Interaction

Aliphatic

Hydrocarbons
Hexane, Heptane High (>100 mg/mL) London Dispersion

Aromatic

Hydrocarbons
Toluene, Xylene High (>100 mg/mL) -interaction /

Dispersion

Chlorinated DCM, Chloroform High (>100 mg/mL)
Dipole-Dipole /

Dispersion

Ethers THF, MTBE High (>100 mg/mL)
Weak Dipole /

Dispersion

Polar Aprotic Acetone, DMSO Moderate Dipole-Dipole

Polar Protic Methanol, Ethanol Low
Hydrophobic

Repulsion

Aqueous Water
Insoluble (<0.1

mg/mL)

Hydrophobic

Repulsion

Part 3: Mechanistic Visualization
The following diagram illustrates the solvation thermodynamics. The solute dissolves when the

energy gained from Solute-Solvent interactions outweighs the energy required to break

Solvent-Solvent cohesive forces.[1]

4-(Chloromethyl)-4-methyloctane
(Hydrophobic Alkyl Chain)

Strong Dispersion Forces
(Entropy Favored)

Mixes with

H-Bond Network Intact
(Solute Excluded)

Rejects

Non-Polar Solvent
(Hexane/Toluene)

Polar Protic Solvent
(Water/MeOH)

Homogeneous SolutionΔG < 0

Phase SeparationΔG > 0
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Click to download full resolution via product page

Figure 1: Thermodynamic decision tree for solubility based on solvent polarity and hydrogen

bonding capacity.[1]

Part 4: Experimental Protocol for Solubility
Determination
As a scientist, relying on predictions is insufficient for critical process definitions.[1] The

following protocol provides a self-validating method to determine the exact solubility limit,

essential for generating solubility curves for crystallization.

Method: Saturation Shake-Flask with GC-FID
Quantification[1]
Objective: Determine the saturation concentration (

) of 4-(Chloromethyl)-4-methyloctane in a target solvent at

.

Prerequisites:

Analytical Standard of 4-(Chloromethyl)-4-methyloctane (>98% purity).[1]

Gas Chromatography (GC) system with Flame Ionization Detector (FID).[1]

0.45

PTFE Syringe Filters (hydrophobic compatible).[1]

Workflow:

Preparation: Add excess solid/liquid solute (approx. 500 mg) to 2 mL of the target solvent in

a crimp-top vial.

Equilibration: Agitate the vial at
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for 24 hours using a thermomixer (1000 RPM).

Visual Check: Ensure undissolved solute remains. If clear, add more solute and repeat.[1]

Sampling: Stop agitation and allow phases to settle for 1 hour.

Filtration: Draw the supernatant and filter through a 0.45

PTFE filter into a GC vial.

Dilution: Dilute the filtrate 1:100 with a carrier solvent (e.g., Hexane) to fit within the GC

calibration curve.

Quantification: Inject into GC-FID. Calculate concentration using an external calibration

curve.
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Figure 2: Step-by-step workflow for determining saturation solubility.

Part 5: Applications & Handling[1]
Synthesis Implications
In nucleophilic substitution reactions (e.g., converting the chloride to an amine or azide), the

choice of solvent controls the reaction rate.[1]

Protic Solvents (MeOH): Will retard
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reactions by solvating the nucleophile.[1]

Polar Aprotic (DMF/Acetonitrile): Enhance

reactivity but may require heating to dissolve this highly lipophilic substrate.[1] A co-solvent
system (e.g., Toluene/DMF) is often required to balance substrate solubility with nucleophile
activity.[1]

Safety & Storage
Hydrolysis Risk: While lipophilic, prolonged exposure to moisture in polar solvents (like wet

acetone) can lead to slow hydrolysis of the C-Cl bond, releasing HCl.[1] Store in dry, non-

polar solvents or under inert atmosphere.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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